
5-Anilino-3-hydroxy-N-phenylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Anilino-3-hydroxy-N-phenylthiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry . This compound is characterized by the presence of an anilino group, a hydroxy group, and a phenyl group attached to a thiophene ring, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Anilino-3-hydroxy-N-phenylthiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of aniline with 3-hydroxythiophene-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Another approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with aniline in the presence of a dehydrating agent like phosphorus pentasulfide (P4S10) to form the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-Anilino-3-hydroxy-N-phenylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The anilino group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Formation of a carbonyl group
Reduction: Formation of an amino group
Substitution: Formation of nitro or halogenated derivatives
Aplicaciones Científicas De Investigación
5-Anilino-3-hydroxy-N-phenylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 5-Anilino-3-hydroxy-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with cellular receptors or proteins, leading to the modulation of biological processes such as apoptosis, inflammation, and oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring structure and exhibit similar biological activities.
Anilino derivatives: Compounds containing the anilino group, such as aniline and its derivatives, have comparable chemical properties and reactivity.
Hydroxythiophene derivatives: Molecules with a hydroxy group attached to the thiophene ring, similar to 5-Anilino-3-hydroxy-N-phenylthiophene-2-carboxamide.
Uniqueness
This compound is unique due to the combination of its functional groups (anilino, hydroxy, and phenyl) attached to the thiophene ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
920268-77-5 |
|---|---|
Fórmula molecular |
C17H14N2O2S |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
5-anilino-3-hydroxy-N-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C17H14N2O2S/c20-14-11-15(18-12-7-3-1-4-8-12)22-16(14)17(21)19-13-9-5-2-6-10-13/h1-11,18,20H,(H,19,21) |
Clave InChI |
OMOUCSWPYNYDIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC(=C(S2)C(=O)NC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


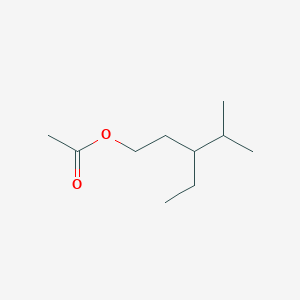
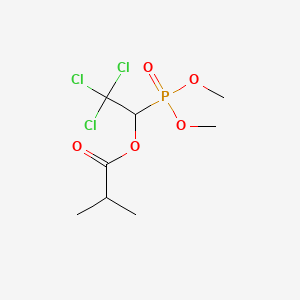
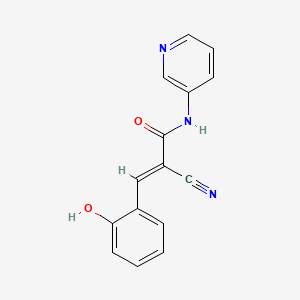
![2-(3-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14174622.png)
![N'-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B14174636.png)
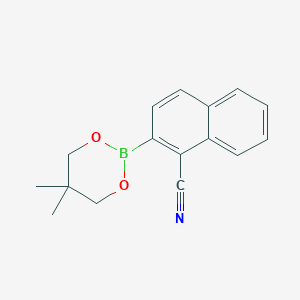
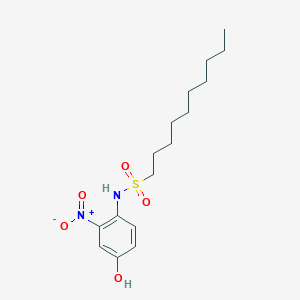
![3-Phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14174649.png)
![3-Methyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14174655.png)


![1-[(3-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B14174682.png)
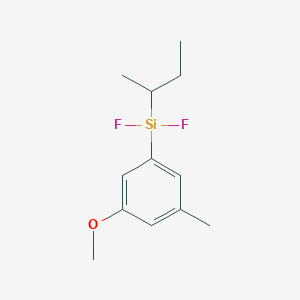
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-nitro-](/img/structure/B14174710.png)
